(3-Bromophenyl)(3,5-difluorophenyl)methanol
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Overview
Description
(3-Bromophenyl)(3,5-difluorophenyl)methanol is an organic compound with the molecular formula C13H9BrF2O It consists of a methanol group attached to a 3-bromophenyl and a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3,5-difluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3,5-difluorobenzylmagnesium chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(3,5-difluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(4-fluorophenyl)methanol
- (4-Bromophenyl)(3,5-difluorophenyl)methanol
- (3-Chlorophenyl)(3,5-difluorophenyl)methanol
Uniqueness
(3-Bromophenyl)(3,5-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and specificity in various chemical reactions. Additionally, the specific arrangement of the phenyl groups can influence the compound’s interactions with biological targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(3-bromophenyl)-(3,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQISAMSKVXZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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